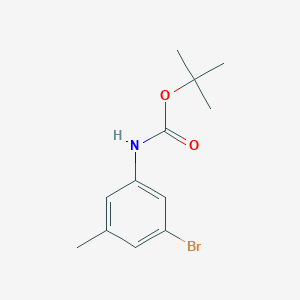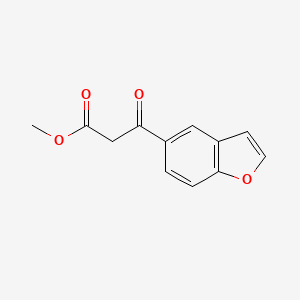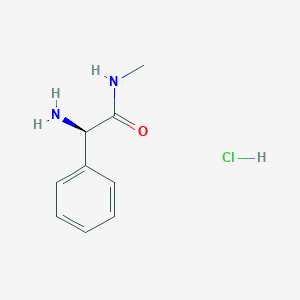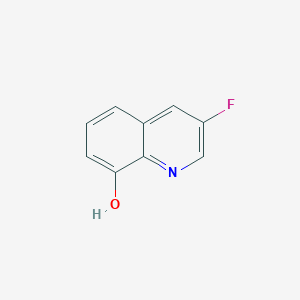
3-Fluoroquinolin-8-OL
Übersicht
Beschreibung
3-Fluoroquinolin-8-OL is a quinoline derivative . It has a molecular weight of 163.15 and its linear formula is C9H6FNO .
Synthesis Analysis
Fluoroquinolones, including 3-Fluoroquinolin-8-OL, are synthesized through various approaches. These include structural modifications by incorporating substituents into 1–8 positions or by means of annelation . New synthetic approaches have also been developed to introduce a fluorine-containing cyclopropyl fragment with a certain stereo-configuration at N-1 of fluoroquinolones .
Molecular Structure Analysis
The molecular structure of 3-Fluoroquinolin-8-OL is represented by the linear formula C9H6FNO . More detailed structural analysis may require advanced spectroscopic techniques.
Physical And Chemical Properties Analysis
3-Fluoroquinolin-8-OL is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility may require laboratory analysis for accurate determination.
Wissenschaftliche Forschungsanwendungen
Fluoroquinolones are a type of antibacterial drug widely used in the treatment of serious bacterial infections, especially hospital-acquired infections and others in which resistance to older antibacterial classes is suspected . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials (cephalosporins, aminoglycosides, etc.), which allows one to apply fluoroquinolones for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .
The synthesis of fluoroquinolones involves the intramolecular cyclization of compounds with polyphosphoric acid (the Gould-Jacobs reaction), which affords the corresponding fluoroquinolones .
- Antibacterial Activity : Fluoroquinolones have a specific mechanism of action, different from antibiotics and other groups of antibacterials (cephalosporins, aminoglycosides, etc.), which allows one to apply fluoroquinolones for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .
- Synthesis of Glycosylhydrazides and Amino Acids : One of the compounds of this series proved to be in 16–128, 2–32 and 4–8 times more active against fluoroquinolone-resistant MSSA, MRSA and MRSE than gemi-, cipro- and levofloxacin, respectively .
- Formation of Complexes with Metals : The formation of complexes of fluoroquinolones with metals and their applications have been considered .
- Antibacterial Activity : Fluoroquinolones have a specific mechanism of action, different from antibiotics and other groups of antibacterials (cephalosporins, aminoglycosides, etc.), which allows one to apply fluoroquinolones for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .
- Synthesis of Glycosylhydrazides and Amino Acids : One of the compounds of this series proved to be in 16–128, 2–32 and 4–8 times more active against fluoroquinolone-resistant MSSA, MRSA and MRSE than gemi-, cipro- and levofloxacin, respectively .
- Formation of Complexes with Metals : The formation of complexes of fluoroquinolones with metals and their applications have been considered .
Safety And Hazards
Safety data sheets suggest that exposure to 3-Fluoroquinolin-8-OL should be minimized. Contact with skin and eyes should be avoided, and it should not be inhaled . In case of accidental exposure, appropriate safety measures such as washing with soap and water, moving to fresh air, or seeking medical attention should be taken .
Eigenschaften
IUPAC Name |
3-fluoroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZUUMHSIYTYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857280 | |
| Record name | 3-Fluoroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroquinolin-8-OL | |
CAS RN |
142363-59-5 | |
| Record name | 3-Fluoro-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142363-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




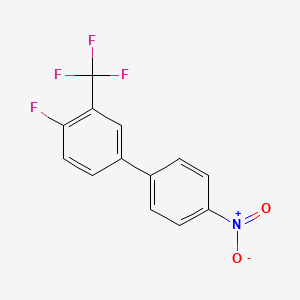
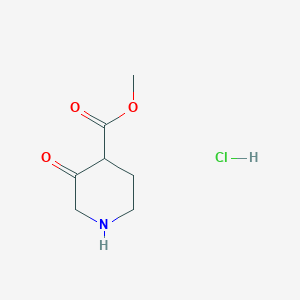
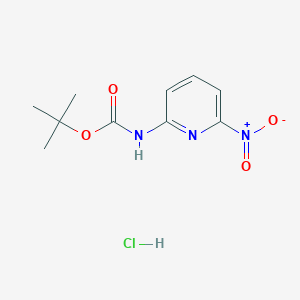
![[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1445542.png)

![6-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B1445545.png)
![2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445549.png)
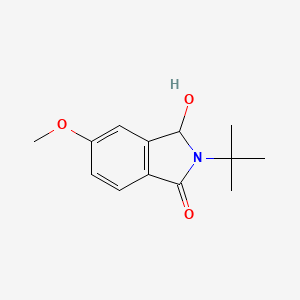
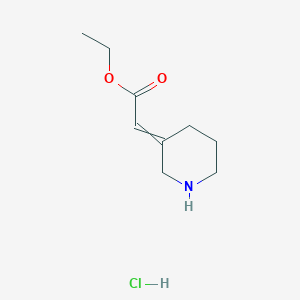
![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride](/img/structure/B1445552.png)
